dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate
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Overview
Description
Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a valuable scaffold for the development of new drugs and materials.
Mechanism of Action
Target of Action
Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate, also known as 1,4-dimethyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,4-dicarboxylate, is a compound with a wide range of biological activities It’s known that thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, have structural similarity to purine bases and can be considered as potential purine antagonists .
Mode of Action
It’s known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds of the thiazolo[3,2-a]pyrimidine class have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
Preparation Methods
The synthesis of dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new anticancer, antibacterial, and anti-inflammatory agents . Its structural similarity to purine allows it to effectively bind to biological targets, making it a promising candidate for drug design . In materials science, it can be used to create novel polymers and nanomaterials with unique properties . Additionally, its reactivity and functionalization potential make it valuable in organic synthesis for the construction of complex molecules .
Comparison with Similar Compounds
Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate can be compared to other thiazolo[3,2-a]pyrimidine derivatives, such as ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . While both compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and biological activities .
Properties
IUPAC Name |
dimethyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-9-8-21-15(23)12(7-19-18(21)28-9)14(22)20-13-6-10(16(24)26-2)4-5-11(13)17(25)27-3/h4-8H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUXHNJGIBRXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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